molecular formula C10H9F2N3O B2710550 2-[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol CAS No. 1250323-41-1

2-[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol

Cat. No.: B2710550
CAS No.: 1250323-41-1
M. Wt: 225.199
InChI Key: AYSNQONEHWHSTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is an organic compound that features a triazole ring substituted with a difluorophenyl group and an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Ethan-1-ol Moiety: This step involves the reduction of an intermediate compound to introduce the ethan-1-ol group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

2-[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethan-1-ol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed.

Major Products

    Oxidation: Products include 2-[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethanal or 2-[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethanoic acid.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted difluorophenyl derivatives.

Scientific Research Applications

2-[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring and difluorophenyl group are key structural features that influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Difluorophenyl)ethan-1-one: An aromatic ketone with similar structural features.

    (1S)-2-chloro-1-(3,4-difluorophenyl)ethanol: A compound with a similar difluorophenyl group but different functional groups.

Uniqueness

2-[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is unique due to the presence of both a triazole ring and an ethan-1-ol moiety, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

2-[1-(3,4-difluorophenyl)triazol-4-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2N3O/c11-9-2-1-8(5-10(9)12)15-6-7(3-4-16)13-14-15/h1-2,5-6,16H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSNQONEHWHSTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=C(N=N2)CCO)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.